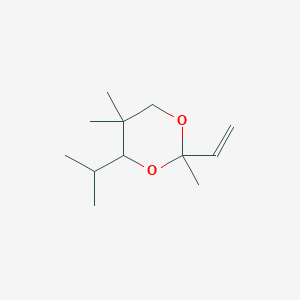
2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structure, which includes an ethenyl group, multiple methyl groups, and a propan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethenyl-2,5,5-trimethyl-4-(propan-2-yl)-1,3-dioxane include other dioxanes with different substituents. Examples include:
- 1,4-Dioxane
- 1,3-Dioxane derivatives with different alkyl or aryl groups
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of substituents, which may confer unique chemical and physical properties
Propiedades
Número CAS |
91665-35-9 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2-ethenyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H22O2/c1-7-12(6)13-8-11(4,5)10(14-12)9(2)3/h7,9-10H,1,8H2,2-6H3 |
Clave InChI |
MTBBQHOOHBIWQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(COC(O1)(C)C=C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)
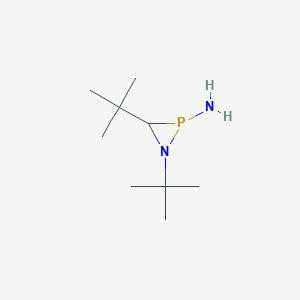
![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
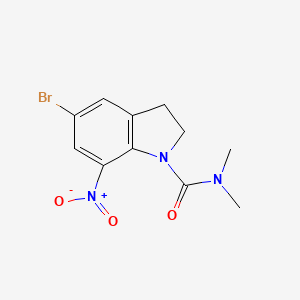
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
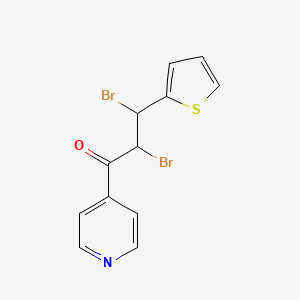
![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
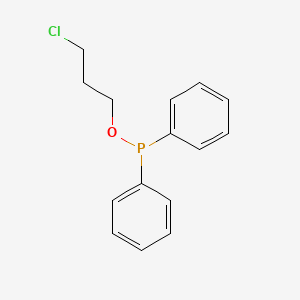

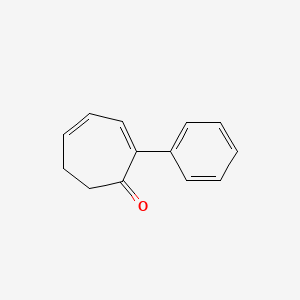
![3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one](/img/structure/B14374341.png)
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
